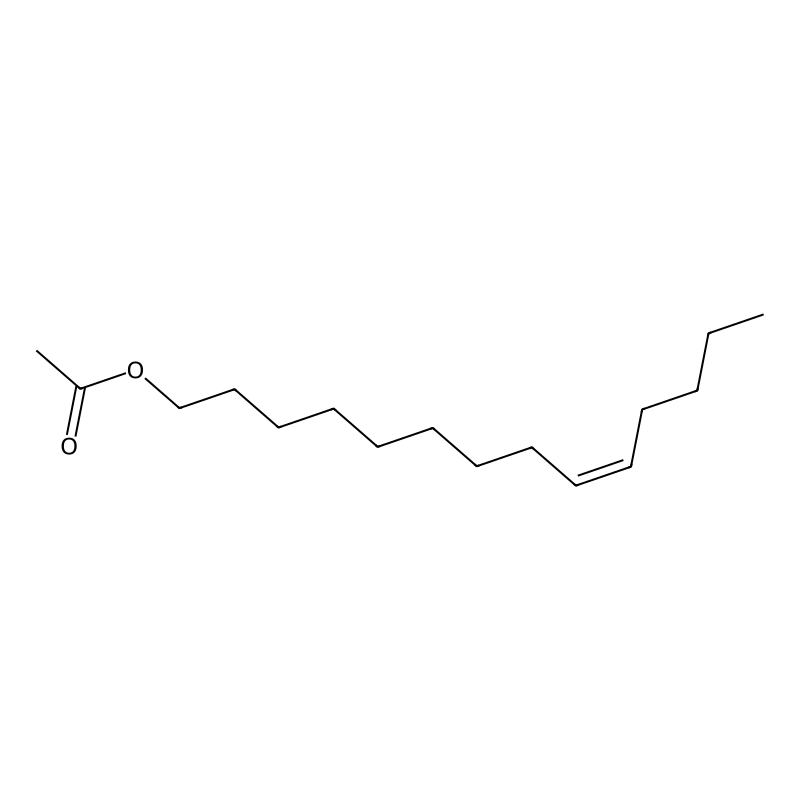

(Z)-9-Tetradecenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Insect Pheromones:

(Z)-9-Tetradecenyl acetate is a component of the sex pheromone blend produced by female honeybees (Apis mellifera) []. Research suggests it plays a role in attracting male bees and facilitating mating behavior [].

Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of (Z)-9-Tetradecenyl acetate. It has been shown to exhibit antibacterial activity against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential applications in food preservation.

Plant-Insect Interactions:

(Z)-9-Tetradecenyl acetate is also present in the volatile emissions of some plants. Research suggests it might act as an attractant for beneficial insects, such as predatory mites, which can help control pest populations [].

Flavor and Fragrance Applications:

Due to its pleasant odor profile, (Z)-9-Tetradecenyl acetate finds use in the fragrance and flavor industry. It contributes sweet, fruity, and floral notes to perfumes, cosmetics, and food products [].

Other Potential Applications:

Preliminary research has explored the potential application of (Z)-9-Tetradecenyl acetate in other areas, such as:

(Z)-9-Tetradecenyl acetate is a carboxylic ester with the molecular formula and a molecular mass of 254.41 g/mol. It is characterized by its colorless liquid appearance and is noted for its role as a sex pheromone component in various species, particularly within the Ostrinia genus in Japan . The compound has garnered attention due to its unique structural properties, including a long carbon chain and a double bond in the cis configuration, which contribute to its biological activity.

- Hydrolysis: In the presence of water and an acid or base catalyst, (Z)-9-tetradecenyl acetate can be hydrolyzed to yield 9-tetradecen-1-ol and acetic acid.

- Transesterification: This reaction involves the exchange of the acyl group of the ester with an alcohol, leading to different ester products.

- Reduction: The double bond in the alkene can be reduced using hydrogenation, converting it into a saturated alcohol.

These reactions are significant for both synthetic applications and understanding the compound's behavior in biological systems.

(Z)-9-Tetradecenyl acetate is primarily recognized for its role as a pheromone in insects. It acts as a chemical signal that facilitates mating behaviors among certain moth species, particularly in the Ostrinia genus. Studies have shown that this compound can attract male moths from considerable distances, influencing their reproductive success . Additionally, it has been investigated for its potential applications in pest management due to its specificity and effectiveness as an attractant.

Several methods have been developed for synthesizing (Z)-9-tetradecenyl acetate:

- Oxidative Decarbetoxylation: This method involves converting 11-acetoxy-undecanoic acid into 1-acetoxy-9-decene, which is then subjected to further reactions to yield (Z)-9-tetradecenyl acetate .

- Esterification: The reaction of 9-tetradecen-1-ol with acetic acid or acetic anhydride under acidic conditions can produce (Z)-9-tetradecenyl acetate directly.

- Alkene Isomerization: Isomerization techniques can also be employed to convert related compounds into (Z)-9-tetradecenyl acetate.

These synthesis methods highlight the versatility of approaches available for producing this compound.

(Z)-9-Tetradecenyl acetate has several notable applications:

- Pheromone Traps: It is widely used in pest control strategies, particularly in traps designed to attract male moths, thereby interrupting their mating cycles.

- Fragrance Industry: Due to its pleasant odor profile, it may also find applications in perfumes and scented products.

- Research Tool: The compound serves as an important model for studying pheromone signaling and insect behavior in ecological research.

Interaction studies involving (Z)-9-tetradecenyl acetate have focused on its effects on insect behavior and physiology. Research indicates that exposure to this compound can significantly alter mating behaviors in male moths, leading to increased attraction to traps containing the pheromone. Additionally, studies have explored how variations in concentration affect attraction rates, providing insights into optimizing its use in pest management strategies .

Several compounds share structural similarities with (Z)-9-tetradecenyl acetate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (Z)-9-Hexadecenoic Acid | Fatty Acid | Contains a longer carbon chain without an ester group. |

| (E)-9-Tetradecenyl Acetate | Geometric Isomer | Trans configuration alters biological activity significantly. |

| (Z)-8-Tetradecenyl Acetate | Geometric Isomer | One less carbon in the chain; affects volatility and attraction. |

While these compounds share similar functional groups or chain lengths, (Z)-9-tetradecenyl acetate's unique cis configuration makes it particularly effective as a pheromone, distinguishing it from its counterparts .

Early Chemical Characterization

The identification of Z9-14:Ac traces back to pioneering work on moth pheromones in the mid-20th century. Initial studies on Plutella xylostella (diamondback moth) revealed its role as a primary pheromone component, with gas chromatography-mass spectrometry (GC-MS) confirming its structure as a 14-carbon acetate with a Z-configured double bond at the ninth position. By the 1970s, researchers linked its production to specialized pheromone glands in female moths, with biosynthesis involving desaturation and acetylation pathways.

Key Milestones in Functional Studies

- 1971: Kuwahara et al. first reported Z9-14:Ac as a pheromone in stored-product moths like Cadra cautella.

- 1980s: Behavioral assays demonstrated its role in male attraction in Spodoptera exigua (beet armyworm), with electroantennography (EAG) confirming antennal sensitivity.

- 2000s: Genomic studies identified receptor proteins (e.g., PxylOR41) specifically tuned to Z9-14:Ac in Plutella xylostella, solidifying its molecular recognition mechanism.

Heterologous expression systems represent the cornerstone of modern bioproduction technologies for (Z)-9-Tetradecenyl acetate. Yeast platforms, particularly Saccharomyces cerevisiae, have emerged as the preferred hosts for expressing the complex enzymatic machinery required for this pheromone compound's biosynthesis [1].

The heterologous expression approach involves introducing genes from various organisms into yeast cells to reconstruct the complete biosynthetic pathway. In the case of (Z)-9-Tetradecenyl acetate production, researchers have successfully expressed genes from Drosophila melanogaster (DmelD9), Ephestia cautella (EcauD4_ASVQ), Spodoptera exigua (SexipgFARII), and native Saccharomyces cerevisiae (ATF1) to create a functional four-enzyme pathway [1].

The advantages of yeast heterologous expression systems include their eukaryotic cellular machinery, which enables proper protein folding and post-translational modifications essential for enzyme functionality [2]. Additionally, yeast systems offer relatively straightforward genetic manipulation, rapid growth to high cell densities, and the ability to utilize inexpensive media components [3]. The capacity for protein secretion and complex post-translational modifications makes yeast particularly suitable for producing functional desaturases and reductases required in the biosynthetic pathway [4].

Contemporary yeast expression platforms extend beyond traditional Saccharomyces cerevisiae to include Pichia pastoris, Kluyveromyces lactis, and Yarrowia lipolytica, each offering distinct advantages for specific applications [5]. Pichia pastoris, for instance, provides exceptionally high expression levels and efficient protein secretion, making it valuable for producing large quantities of individual enzymes for pathway optimization [4].

Metabolic Engineering of Saccharomyces cerevisiae

Metabolic engineering strategies for Saccharomyces cerevisiae focus on optimizing the cellular environment to maximize production efficiency of (Z)-9-Tetradecenyl acetate. The fundamental approach involves systematic modification of metabolic pathways to enhance precursor availability, eliminate competing reactions, and improve overall flux toward the desired product [6].

Central to metabolic engineering success is the manipulation of fatty acid biosynthesis pathways. Saccharomyces cerevisiae naturally produces predominantly C16 and C18 fatty acids, requiring metabolic rewiring to generate the C14 precursors necessary for (Z)-9-Tetradecenyl acetate production [7]. Engineering strategies include overexpression of acetyl-CoA carboxylase and fatty acid synthase to increase fatty acid precursor pools, along with modifications to chain-length specificity determinants in fatty acid biosynthetic enzymes [6].

The redox cofactor balance represents a critical consideration in metabolic engineering approaches. The biosynthesis of (Z)-9-Tetradecenyl acetate requires significant NADPH consumption for fatty acid desaturation and reduction reactions [8]. Engineering strategies target the oxidative pentose phosphate pathway, isocitrate dehydrogenase, and malic enzyme to enhance NADPH availability and support increased production flux [9].

Dynamic regulation systems have proven particularly effective for optimizing metabolic flux distribution. These systems enable temporal control of gene expression, allowing cells to first accumulate biomass before switching to production mode [10]. Pheromone-responsive promoters and metabolite-sensing circuits provide sophisticated control mechanisms for coordinating the expression of multiple pathway enzymes [10].

Reconstruction of Biosynthetic Pathways

The biosynthetic pathway reconstruction for (Z)-9-Tetradecenyl acetate involves careful assembly of four key enzymatic steps, each requiring specific optimization for successful implementation in yeast hosts [1]. The reconstructed pathway begins with tetradecanoic acid (C14:0) as the starting substrate, proceeding through sequential desaturation, reduction, and acetylation steps to produce the final pheromone compound.

The pathway reconstruction process requires comprehensive understanding of enzyme specificities and reaction mechanisms. The initial desaturation step, catalyzed by Dmel_D9 from Drosophila melanogaster, introduces a Z9 double bond into tetradecanoic acid to produce (Z)-9-tetradecenoic acid [1]. This enzyme demonstrates high specificity for C14 substrates and efficient activity in yeast expression systems.

The second critical step involves the introduction of an E12 double bond by EcauD4ASVQ from Ephestia cautella, converting (Z)-9-tetradecenoic acid to (Z,E)-9,12-tetradecadienoic acid [1]. This desaturase represents the rate-limiting step in the pathway due to its relatively low activity in yeast cellular environments, necessitating optimization strategies to improve overall production efficiency.

The reduction step, mediated by SexipgFARII from Spodoptera exigua, converts the diene fatty acid to the corresponding alcohol, (Z,E)-9,12-tetradecadien-1-ol [1]. This fatty acyl reductase demonstrates high specificity for the diene substrate and efficient activity in yeast systems. The final acetylation step, catalyzed by native yeast ATF1, produces the final pheromone product with remarkable efficiency, leaving virtually no detectable intermediate alcohol in the production system [1].

Expression Systems for Key Enzymes

The successful expression of key enzymes represents a fundamental requirement for efficient (Z)-9-Tetradecenyl acetate production. Each enzyme in the biosynthetic pathway presents unique expression challenges and requires specific optimization strategies to achieve functional production levels.

Dmel_D9 desaturase from Drosophila melanogaster functions as the pathway's initial enzyme, demonstrating robust expression in yeast systems when placed under strong promoter control [1]. The enzyme requires cytochrome b5 and cytochrome b5 reductase for electron transport, necessitating either co-expression of these components or reliance on endogenous yeast electron transport systems [11].

EcauD4ASVQ represents the most challenging enzyme for heterologous expression due to its rate-limiting activity in yeast systems [1]. Optimization strategies include promoter engineering, codon optimization for yeast expression, and investigation of alternative expression hosts such as Sf9 insect cells, which have demonstrated improved enzyme activity [1]. The enzyme's membrane-bound nature requires careful consideration of expression levels to avoid cellular toxicity while maintaining functional activity.

SexipgFARII fatty acyl reductase demonstrates excellent expression characteristics in yeast systems, with high specificity for the diene substrate and efficient NADPH utilization [1]. The enzyme's expression can be further optimized through metabolic engineering approaches that enhance NADPH availability and minimize competing reactions.

ATF1 acetyltransferase, being a native yeast enzyme, expresses readily and demonstrates exceptional efficiency in converting the alcohol intermediate to the final acetate product [1]. The enzyme's high activity eliminates intermediate accumulation and drives the pathway toward complete product formation.

Production Efficiency and Yield Optimization

Production efficiency optimization for (Z)-9-Tetradecenyl acetate involves systematic approaches to overcome yield limitations and enhance overall process performance. Current production systems achieve titers of approximately 0.32 mg/L, indicating substantial room for improvement through targeted optimization strategies [1].

The primary bottleneck in production efficiency lies in the low activity of EcauD4ASVQ desaturase, which limits overall pathway flux [1]. Optimization strategies include enzyme engineering approaches to enhance specific activity, alternative enzyme sourcing from different organisms, and expression system modifications to improve enzyme folding and stability.

Metabolic flux optimization requires careful balancing of enzyme expression levels to prevent accumulation of toxic intermediates while maintaining efficient pathway progression. The use of different promoter strengths and inducible expression systems allows for fine-tuning of individual enzyme activities [1]. Additionally, the temporal control of enzyme expression can prevent competition between pathway steps and optimize resource allocation.

Cofactor availability represents another critical factor in production efficiency. The pathway requires significant NADPH for desaturation and reduction reactions, necessitating metabolic engineering approaches to enhance NADPH generation [8]. Strategies include overexpression of NADPH-generating enzymes, deletion of competing NADPH-consuming pathways, and optimization of central carbon metabolism to support increased cofactor availability.

Substrate availability optimization involves ensuring adequate precursor supply while minimizing competing reactions. This includes enhancement of fatty acid biosynthesis, optimization of chain-length specificity, and elimination of β-oxidation pathways that degrade fatty acid intermediates [6].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 79 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]